L-Valine,N-formyl-3-methyl-

Description

Contextual Significance of N-Formylated Amino acids in Organic Chemistry and Biochemistry

N-formylated amino acids hold considerable importance in both organic chemistry and biochemistry. In the realm of organic chemistry, the formyl group serves as an effective protecting group for the amino functionality of amino acids during peptide synthesis. nih.govwikipedia.org The use of the formyl group as a protective measure dates back to as early as 1932, when it was employed to protect amino groups during the resolution of d,l-cystine. nih.gov This protective strategy is valuable because the formyl group can be introduced readily and, crucially, can be removed under mild conditions, preventing the cleavage of the peptide backbone. datapdf.com Furthermore, N-formylated amino acid esters are versatile intermediates, serving as precursors for the synthesis of isocyanides, which are important in various multicomponent reactions for creating diverse molecular scaffolds. sci-hub.sewiley-vch.de

From a biochemical standpoint, N-formylated amino acids are most notably significant for their role in the initiation of protein synthesis in prokaryotes (bacteria) and in organelles such as mitochondria and chloroplasts. nih.govuoa.gr The discovery that protein synthesis in E. coli is initiated by N-formylmethionine (fMet) was a landmark finding. nih.govkoreascience.kr The formyl group on the N-terminal methionine blocks the amino group, making it a specific signal for the initiation of the polypeptide chain, a process not used in the cytosolic protein synthesis of eukaryotes. nih.govuoa.gr Beyond protein synthesis, N-formylated peptides released from bacteria or damaged mitochondria act as potent chemoattractants, signaling molecules that trigger a response from the innate immune system in mammals. guidetopharmacology.org

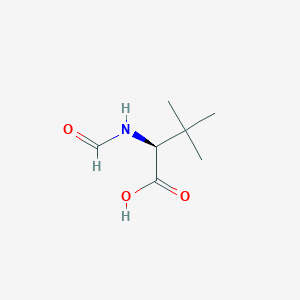

Overview of N-Formyl-L-Valine Methyl Ester's Structure and Distinctive Features (Compound CID 6931667)

N-Formyl-L-Valine Methyl Ester, with the compound CID 6931667, is a derivative of the essential amino acid L-valine. nih.gov Its structure is characterized by three key features: the L-valine backbone with its distinctive isopropyl side chain, a formyl group (-CHO) attached to the alpha-amino group, and a methyl ester group (-COOCH₃) in place of the carboxylic acid's hydroxyl group.

The presence of the formyl group makes the nitrogen of the former amino group non-basic and part of an amide linkage. This modification significantly alters the chemical properties of the molecule compared to L-valine itself. The methyl esterification of the carboxyl group further modifies its reactivity, protecting it from participating in reactions such as peptide bond formation at that end. These structural attributes make N-Formyl-L-Valine Methyl Ester a useful building block in synthetic chemistry.

A summary of key properties for N-Formyl-L-Valine Methyl Ester and the related N-Formyl-L-valine is presented below.

| Property | N-Formyl-L-Valine Methyl Ester (CID: 6931667) | N-Formyl-L-valine (CID: 6950945) |

| Molecular Formula | C₇H₁₃NO₃ | C₆H₁₁NO₃ |

| Molecular Weight | 159.18 g/mol | 145.16 g/mol |

| IUPAC Name | methyl (2S)-2-formamido-3-methylbutanoate | (2S)-2-formamido-3-methylbutanoic acid |

| Structure |

Historical Development and Evolution of Research on Formylated Amino Acids

The study of formylated amino acids has evolved significantly over nearly a century. The initial foray into this area was from a synthetic chemistry perspective, with the use of the formyl group as a protective strategy for amino acids reported as early as 1932. nih.gov Throughout the mid-20th century, various methods for the N-formylation of amino acids were developed, often employing reagents like formic acid in combination with acetic anhydride (B1165640). datapdf.comgoogle.com These methods were crucial for enabling the stepwise synthesis of peptides.

A paradigm shift occurred in the 1960s with a series of seminal discoveries in the field of biochemistry. In 1963, it was observed that proteins from the bacterium E. coli had an over-representation of methionine at their N-terminus. nih.govkoreascience.kr This led to the landmark discovery by Marcker and Sanger in 1964 of N-formylmethionyl-sRNA (now known as fMet-tRNA), which they hypothesized to be the initiator of protein synthesis. nih.govkoreascience.kr This was soon confirmed, establishing the central role of N-formylation in bacterial and organellar protein translation. nih.gov

Subsequent research has continued to build on these foundations. In organic chemistry, new and milder methods for N-formylation have been continuously developed, utilizing a variety of reagents to improve yields and simplify procedures. sci-hub.se In biochemistry, the discovery that N-formylated peptides are recognized by the mammalian immune system opened up a new field of research into innate immunity and inflammation. guidetopharmacology.org More recently, the presence and potential roles of formylated proteins are being explored in a wider range of biological contexts, including in eukaryotic cells under specific conditions. nih.govkoreascience.kr This ongoing research underscores the enduring importance of formylated amino acids in both fundamental and applied science.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2S)-2-formamido-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1 |

InChI Key |

WVCGTXBZDLZEDU-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC=O |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC=O |

Origin of Product |

United States |

Synthetic Methodologies for N Formyl L Valine Methyl Ester and Analogues

Direct N-Formylation of L-Valine Methyl Ester and Related Amino Acid Esters

Direct N-formylation offers a more atom-economical approach to synthesizing N-formyl amino acid esters by avoiding the additional steps of protection and deprotection. Several methods have been established, each employing different reagents and reaction conditions to achieve this transformation.

Peroxide-Mediated Decarboxylative C-N Coupling Formylation

A metal- and coupling reagent-free method for the N-formylation of amino acids and peptides has been developed utilizing a peroxide-mediated decarboxylative coupling with α-keto acids. researchgate.net This approach is noteworthy for producing only water and carbon dioxide as easily removable byproducts. researchgate.net In this process, glyoxylic acid serves as the formyl equivalent.

For N-substituted amino acid esters, hydrogen peroxide (H₂O₂) is an effective mediator. However, for the N-formylation of unprotected amino acid esters like L-valine methyl ester, tert-butyl hydroperoxide (TBHP) has been found to be more successful. researchgate.netchemrxiv.org For instance, the N-formylation of N-ferrocenyl substituted valine has been achieved with an 83% yield using this methodology. chemrxiv.org While the direct formylation of unprotected L-valine methyl ester hydrochloride under these conditions proved challenging, similar amino acid esters like phenylalanine methyl ester hydrochloride could be formylated with moderate yields when TBHP was used in the presence of sodium acetate (B1210297) to neutralize the acid salt. chemrxiv.org This method has also been successfully applied to the N-formylation of di- and tripeptides, including those containing valine residues. chemrxiv.org For example, the N-formylation of the dipeptide phenylalanyl-valine methyl ester was accomplished with a 65% yield. chemrxiv.org

Table 1: Peroxide-Mediated N-Formylation of Valine Derivatives and Analogues

| Substrate | Peroxide | Yield (%) | Reference |

|---|---|---|---|

| N-Ferrocenyl-L-valine | H₂O₂ | 83 | chemrxiv.org |

| Phenylalanyl-valine methyl ester | TBHP | 65 | chemrxiv.org |

Acid-Assisted Formylation with Dimethyl Carbonate

A novel and environmentally friendly approach for the modification of amino acids involves the use of dimethyl carbonate (DMC) in an acid-assisted system. researchgate.net This method can be tailored to achieve N-methylation, N,O-dimethylation, or N-formylation with high conversion and yields, often exceeding 99%. researchgate.net The reaction is noted for its high selectivity and the absence of racemization. researchgate.net

For the N-formylation of amino acids, the reaction is conducted with an excess of dimethyl carbonate and a stoichiometric amount of formic acid at elevated temperatures. unical.it This system provides a sustainable and practical route for modifying a range of amino acids with different side chain functionalities. researchgate.net

Formylation with Formic Acid and its Activated Derivatives

Formic acid and its derivatives are classic and widely used reagents for N-formylation. sci-hub.senih.gov A practical and convenient procedure involves heating the amine with aqueous 85% formic acid in toluene (B28343) under reflux with a Dean-Stark trap to remove water. nih.gov This method is chemoselective for N-formylation in the presence of hydroxyl groups and proceeds in excellent yields without racemization. nih.gov

Another approach utilizes the in situ generation of acetic formic anhydride (B1165640) from formic acid and acetic anhydride at low temperatures, which rapidly formylates a wide range of amines, including amino acid esters, in near-quantitative yields. nih.gov Additionally, formic acid can be activated using coupling agents. For example, a water-soluble oxyma (B123771) derivative in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and sodium bicarbonate in an aqueous system has been shown to efficiently N-formylate α-amino acids with excellent yields. organic-chemistry.org This method also demonstrates selectivity for primary amines over secondary amines. organic-chemistry.org For instance, L-valine methyl ester (H-L-Val-OMe) is readily formylated under these conditions, while the formylation of N-methyl-L-valine methyl ester (N-Me-L-Val-OMe) is significantly slower, highlighting the chemoselectivity of this system. organic-chemistry.org

Imidazole-Mediated Formylation in Amide Solvents

A remarkably simple and convenient protocol for the N-formylation of amino acid esters has been developed using only imidazole (B134444) in warm dimethylformamide (DMF). sci-hub.se This method avoids the need for an inert atmosphere or dry solvents and provides the desired N-formylated products in good yields (47-79%) after a straightforward workup. sci-hub.se The proposed mechanism suggests that imidazole acts as an acyl transfer reagent by first reacting with DMF to form a reactive N-formyl imidazole intermediate. sci-hub.se This intermediate then formylates the amino acid ester. This method has been shown to be scalable and does not cause racemization. sci-hub.se

Multistep Synthetic Routes Employing N-Protection/Deprotection Strategies

In cases where direct formylation may not be suitable or when orthogonal protecting group strategies are required, particularly in peptide synthesis, a multistep approach involving the protection and subsequent deprotection of the amino group is employed. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amino functionality of amino acids.

A typical sequence for the synthesis of N-formyl-L-valine methyl ester via this strategy would involve:

N-protection: L-valine is first protected with a Boc group to yield N-Boc-L-valine. This is often achieved by reacting L-valine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. orgsyn.org

Esterification: The carboxylic acid of N-Boc-L-valine is then esterified to form N-Boc-L-valine methyl ester. This can be accomplished using methyl iodide in the presence of a base like potassium carbonate. medchemexpress.com

Deprotection: The Boc group is subsequently removed from N-Boc-L-valine methyl ester to yield L-valine methyl ester. This deprotection is typically carried out under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. researchgate.net The deprotection of N-Boc-L-valine methyl ester using a deep eutectic solvent (DES) composed of p-toluenesulfonic acid monohydrate and N,N'-dimethylurea has been reported to give L-valine methyl ester in a 63% yield. researchgate.net

N-formylation: The resulting L-valine methyl ester, often as its hydrochloride salt, is then N-formylated using one of the various methods described in section 2.1. For example, treatment with formic acid and a coupling agent can be used to obtain the final product, N-formyl-L-valine methyl ester. nih.gov

While this multistep approach is less atom-economical than direct formylation, it offers greater control and is compatible with the complex synthetic schemes often required for peptide and medicinal chemistry.

Chemo- and Regioselective Formylation in Complex Substrates

The selective formylation of a specific amino group in a molecule containing multiple reactive sites, such as a peptide or a polyfunctional amino acid, is a significant challenge in organic synthesis. nih.gov Achieving chemo- and regioselectivity is crucial for the synthesis of well-defined, complex molecules.

Several strategies have been developed to address this challenge. One approach leverages the different pKa values of α-amino groups at the N-terminus of a peptide and the ε-amino groups of lysine (B10760008) residues. nih.gov By carefully controlling the pH of the reaction, it is possible to selectively formylate the more nucleophilic N-terminal amine.

Another strategy involves the use of specific formylating reagents that exhibit inherent selectivity. For example, the N-formylation of peptides on a solid support has been achieved with high yields using a mixture of formic acid and acetic anhydride in the presence of pyridine. unical.it This method can formylate both the N-terminus and lysine side chains. unical.it

In the context of non-ribosomal peptide synthesis, N-formylation has been observed to occur chemo- and regioselectively. For instance, in the biosynthesis of linear gramicidin, the N-terminal L-valine is formylated after it has been loaded onto the carrier protein domain of the non-ribosomal peptide synthetase (NRPS). researchgate.net This enzymatic process ensures that formylation occurs only at the desired N-terminal position.

Furthermore, methods have been developed for the selective formylation of primary amines in the presence of secondary amines. The use of a water-soluble oxyma derivative with EDCI and formic acid has been shown to selectively formylate primary amino groups at controlled temperatures. sci-hub.seorganic-chemistry.org This was demonstrated by the efficient formylation of L-valine methyl ester (a primary amine) compared to the much slower reaction of N-methyl-L-valine methyl ester (a secondary amine). organic-chemistry.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| L-Valine, N-formyl-3-methyl- (N-Formyl-L-valine methyl ester) |

| L-Valine |

| L-Valine methyl ester |

| L-Valine methyl ester hydrochloride |

| N-Formyl-L-valine |

| N-Boc-L-valine |

| N-Boc-L-valine methyl ester |

| Phenylalanine methyl ester hydrochloride |

| Phenylalanyl-valine methyl ester |

| N-Ferrocenyl-L-valine |

| N-Methyl-L-valine methyl ester |

| Glyoxylic acid |

| Hydrogen peroxide |

| tert-Butyl hydroperoxide |

| Dimethyl carbonate |

| Formic acid |

| Di-tert-butyl dicarbonate |

| Methyl iodide |

| Potassium carbonate |

| Trifluoroacetic acid |

| Hydrogen chloride |

| p-Toluenesulfonic acid monohydrate |

| N,N'-Dimethylurea |

| Acetic formic anhydride |

| Acetic anhydride |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| N-Hydroxysuccinimide (NHS) |

| Imidazole |

| Dimethylformamide (DMF) |

Enzymatic and Biocatalytic Approaches to Formylated Amino Acid Synthesis

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing superior selectivity, milder reaction conditions, and a reduced environmental footprint. The application of enzymes in the synthesis and modification of formylated amino acids is a growing field of interest.

Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. In the context of N-formyl-L-valine, their most significant application is in the kinetic resolution of racemic mixtures. In a kinetic resolution process, an enzyme selectively acts on one enantiomer of a racemic substrate, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

Several types of hydrolases have been shown to be effective for this purpose:

Acylases: Acylase I from porcine kidney is a well-studied enzyme used for the enantioselective hydrolysis of various N-acyl amino acids. harvard.edu It demonstrates high specificity for the L-enantiomer, cleaving the N-acyl group to yield the free L-amino acid, while leaving the N-acyl-D-amino acid untouched. This principle is applicable to the resolution of racemic N-formyl-valine.

Peptide Deformylase (PDF): This metalloenzyme is essential in bacteria, where it removes the N-terminal formyl group from nascent polypeptide chains. mpg.denih.gov PDF exhibits high enantioselectivity and can be used to resolve racemic mixtures of N-formylated amino acids. uva.nl The enzyme specifically hydrolyzes the L-enantiomer (e.g., N-formyl-L-valine) to L-valine and formic acid, leaving the D-enantiomer (N-formyl-D-valine) in the mixture. This high selectivity makes it a valuable tool for preparing enantiomerically pure D-formylated amino acids.

Amidohydrolases/Carbamoylases: In a process known as dynamic kinetic resolution (DKR), the enzymatic hydrolysis is coupled with an in-situ racemization of the unreacted substrate. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomeric product. For example, a system combining an L-N-carbamoylase (which can have activity on N-formyl compounds) with an N-succinyl-amino acid racemase (NSAR) has been used for the DKR of racemic N-formyl-amino acids. frontiersin.orgcnjournals.com The racemase continuously converts the unreacted N-formyl-D-amino acid into the N-formyl-L-amino acid, which is then hydrolyzed by the L-selective hydrolase.

While the primary role of these hydrolases is often deformylation, this catalytic activity is expertly harnessed to achieve the synthesis of enantiopure N-formyl amino acids or their parent compounds. acs.org

| Enzyme Class | Specific Enzyme Example | Application | Mechanism | Reference |

|---|---|---|---|---|

| Acylase | Acylase I (Porcine Kidney) | Kinetic Resolution | Enantioselective hydrolysis of the N-formyl group from the L-enantiomer. | harvard.edu |

| Metallohydrolase | Peptide Deformylase (PDF) (e.g., from E. coli) | Kinetic Resolution | Highly enantioselective hydrolysis of N-formyl-L-amino acids. | mpg.deuva.nl |

| Amidohydrolase | L-N-Carbamoylase / NSAR | Dynamic Kinetic Resolution | Selective hydrolysis of the L-enantiomer coupled with racemization of the D-enantiomer. | frontiersin.orgcnjournals.com |

Beyond using hydrolases for resolution, researchers have identified novel enzyme systems capable of directly catalyzing the N-formylation of amino acids. These systems represent a direct biocatalytic route to compounds like N-formyl-L-valine.

A prime example is found in the biosynthesis of linear gramicidin, an antibiotic peptide produced by the bacterium Bacillus brevis. The synthesis is carried out by a large multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). The very first module of this complex, LgrA, contains a unique formylation domain (F-domain) . This domain specifically catalyzes the transfer of a formyl group from N¹⁰-formyltetrahydrofolate (fH₄F), a biological formyl donor, to the amino group of L-valine. The valine is covalently tethered to an adjacent peptidyl carrier protein (PCP) domain within the enzyme complex. This enzymatic step is essential, as the formylated formyl-valine is the required starter unit for the subsequent elongation of the peptide chain. The discovery and characterization of this formylation domain represent a significant finding, demonstrating a naturally evolved biocatalyst for the direct and specific N-formylation of valine.

This naturally occurring enzymatic system provides a blueprint for developing novel biocatalysts for the production of N-formylated amino acids. Future work in synthetic biology could involve isolating this formylation domain or engineering similar enzymes to function as standalone catalysts for the efficient and selective synthesis of N-formyl-L-valine and other formylated amino acids.

Chemical Reactivity and Transformations of N Formyl L Valine Methyl Ester

Hydrolysis of the N-Formyl Moiety and Carboxyl Ester Linkage

A notable characteristic of N-formyl amino acid esters is the differential stability of the N-formyl group and the carboxyl ester linkage under acidic and basic conditions. This property allows for selective deprotection at either the N-terminus or the C-terminus.

The N-formyl group is readily cleaved under mild acidic conditions. For example, the acid hydrolysis of formyl-L-valyl-L-phenylalanine methyl ester in dilute methanolic hydrochloric acid successfully removes the formyl protecting group to yield L-valyl-L-phenylalanine methyl ester hydrochloride in high yield. datapdf.com In contrast, the formyl group is notably resistant to basic hydrolysis. datapdf.com

Conversely, the carboxyl ester linkage is susceptible to saponification under basic conditions. Treatment of N-formyl amino acid esters with a base, such as in an aqueous dioxane solution, leads to the hydrolysis of the ester to the corresponding free carboxylic acid, with yields often exceeding 85%. datapdf.com This selective hydrolysis leaves the N-formyl group intact. This differential reactivity is fundamental to its application in stepwise peptide synthesis, enabling the extension of a peptide chain from either the amino or carboxyl end. datapdf.com

| Functional Group | Reaction Condition | Outcome | Typical Reagents | Reference |

|---|---|---|---|---|

| N-Formyl Amide | Mild Acidic | Cleavage (Deformylation) | Dilute HCl in Methanol | datapdf.com |

| N-Formyl Amide | Basic | Stable (Resistant to Hydrolysis) | Aqueous Base (e.g., NaOH) | datapdf.com |

| Carboxyl Methyl Ester | Basic (Saponification) | Hydrolysis to Carboxylic Acid | Aqueous NaOH in Dioxane | datapdf.com |

| Carboxyl Methyl Ester | Acidic | Stable under mild deformylation conditions | Dilute HCl in Methanol | datapdf.com |

Functional Group Interconversions on the Valine Side Chain

The side chain of valine is an isopropyl group, which consists of sp³-hybridized carbons. This aliphatic, non-polar side chain is chemically robust and generally inert to most standard organic reaction conditions that are typically used for modifying amino acid derivatives without degrading the rest of the molecule. Transformations such as halogenation or oxidation on the isopropyl side chain would require harsh, radical conditions that are not selective and would likely compromise the integrity of the N-formyl and ester functionalities. Consequently, functional group interconversions specifically targeting the valine side chain of N-Formyl-L-Valine Methyl Ester are not commonly reported in synthetic literature.

Peptide Coupling Reactions Utilizing N-Formyl-L-Valine as a Building Block

The N-formyl group serves as an effective and simple protecting group for the α-amino function, a practice that dates back to the early days of peptide synthesis. nih.gov This protection allows the carboxyl group of N-formyl-L-valine (obtained from the hydrolysis of its methyl ester) to be activated and coupled with the free amino group of another amino acid ester to form a peptide bond.

The carbodiimide (B86325) method is a classic approach for this transformation. For instance, N-formyl-L-valine can be condensed with L-phenylalanine methyl ester using N,N'-dicyclohexylcarbodiimide (DCC) to produce the dipeptide N-formyl-L-valyl-L-phenylalanine methyl ester in excellent yield. datapdf.com Various other coupling reagents and additives, such as 1-Hydroxybenzotriazole (HOBt), can be employed to facilitate the reaction and suppress side reactions like racemization. uniurb.it The N-formyl group's utility extends to the synthesis of biologically significant peptides, including N-formyl methionyl-leucyl-phenylalanine (f-MLP), a potent bacterial chemotactic agent. chemrxiv.org

| Reactants | Coupling Reagent/Method | Product | Reference |

|---|---|---|---|

| N-Formyl-L-valine + L-Phenylalanine methyl ester | DCC (N,N'-Dicyclohexylcarbodiimide) | N-Formyl-L-valyl-L-phenylalanine methyl ester | datapdf.com |

| N-Formyl-amino acids (general) | Solid-Phase Peptide Synthesis (SPPS) with DCC activation | N-Terminally formylated peptides | nih.gov |

| N-Ferrocenyl-N-formyl valine + Dipeptide | Peptide coupling | N-Ferrocenyl-N-formyl tripeptide | chemrxiv.org |

Derivatization Strategies for Specific Chemical Scaffolds (e.g., Isocyanide Precursors, Alcohols from Reduction)

The functional groups of N-Formyl-L-Valine Methyl Ester serve as handles for its conversion into other valuable chemical scaffolds.

Isocyanide Precursors: The N-formyl group can be dehydrated to form an isocyanide (or isonitrile), a functional group with unique reactivity and applications in multicomponent reactions and as a ligand in organometallic chemistry. A common method involves treating the N-formyl compound with a dehydrating agent. For example, N-Formyl-L-valine ethyl ester is converted to (S)-1-ethoxycarbonyl-2-methylpropylisocyanide by reaction with bis(trichloromethyl)carbonate (triphosgene) in the presence of a base like triethylamine. mrs-j.org Isocyanides derived from amino acids are also found in nature and can be precursors to antibiotics. chemrxiv.org It is noteworthy that the reverse reaction, the hydration of an isocyanide to an N-formyl amide, can occur, particularly under acidic conditions. nih.gov

Alcohols from Reduction: The carboxyl ester function can be reduced to a primary alcohol, yielding N-formyl-L-valinol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is effective for this purpose; for instance, N-Ferrocenyl-N-formyl valine ester was successfully reduced to the corresponding N-formyl amino alcohol. chemrxiv.org Another interesting reduction involves using sodium borohydride (B1222165) and iodine, which can reduce the N-formyl amide in addition to the carboxylic acid, resulting in an N-methyl amino alcohol, such as N-methyl-L-phenylalaninol from N-formyl-L-phenylalanine. google.com

| Starting Material | Reagents | Product Scaffold | Reference |

|---|---|---|---|

| N-Formyl-L-valine ethyl ester | Bis(trichloromethyl)carbonate, Triethylamine | Valine Isocyanide Ethyl Ester | mrs-j.org |

| N-Ferrocenyl-N-formyl valine ester | Lithium Aluminum Hydride (LiAlH4) | N-Ferrocenyl-N-formyl valinol | chemrxiv.org |

| N-Formyl-L-phenylalanine | Sodium Borohydride, Iodine | N-Methyl-L-phenylalaninol | google.com |

Reaction Mechanisms of N-Formyl Group Cleavage and Formation

Mechanisms of N-Formyl Group Cleavage: The cleavage (deformylation) of the N-formyl group is typically achieved by acid-catalyzed hydrolysis. The mechanism involves the protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (as its ammonium (B1175870) salt) and formic acid complete the hydrolysis. The stability of the formamide (B127407) bond to base is due to the higher activation energy required for the hydroxide (B78521) ion to attack the electron-rich carbonyl carbon without prior activation by protonation.

Mechanisms of N-Formyl Group Formation: The formylation of the amino group of L-valine methyl ester can be accomplished through several methods, each with a distinct mechanism.

With Formic Acid: In acid-catalyzed formylation, formic acid is first protonated by a stronger acid catalyst (e.g., H₂SO₄, HI). nih.govorganic-chemistry.org This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic nitrogen of the amino acid ester. Elimination of a water molecule from the resulting intermediate yields the N-formylated product. nih.govresearchgate.net

With Acetic Formic Anhydride (B1165640) (AFA): AFA, often generated in situ from formic acid and acetic anhydride, is a potent formylating agent. nih.gov The mechanism involves the nucleophilic attack of the amine on the more reactive formyl carbonyl of the mixed anhydride, leading to the formation of the N-formyl derivative and acetic acid as a byproduct.

With DMF and Imidazole (B134444): A less common but effective method uses dimethylformamide (DMF) as the formyl source, catalyzed by imidazole. The proposed mechanism involves the initial nucleophilic attack of imidazole on DMF to form a highly reactive N-formyl imidazole intermediate. This intermediate then readily transfers the formyl group to the amino acid ester. sci-hub.se

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the detailed structural characterization of N-formyl-L-valine, revealing information about its connectivity, stereochemistry, and conformational preferences in various states.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of N-formyl-L-valine with high accuracy. This technique provides a precise measurement of the molecule's mass-to-charge ratio, allowing for the confirmation of its molecular formula, C6H11NO3. nih.govchemscene.com The exact mass of N-formyl-L-valine is calculated to be 145.07389321 Da. nih.gov HRMS analysis is crucial for verifying the identity and purity of synthesized N-formyl-L-valine and its derivatives. chemrxiv.org

Table 1: HRMS Data for N-Formyl-L-valine

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| Exact Mass | 145.07389321 Da |

Data sourced from PubChem. nih.gov

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into the covalent structure and conformational landscape of N-formyl-L-valine. Techniques such as 1H and 13C NMR, as well as more complex multi-dimensional experiments, are used to map out the connectivity and spatial relationships of the atoms within the molecule. chemicalbook.comnih.gov

1H NMR Spectroscopy: The proton NMR spectrum of N-formyl-L-valine displays characteristic signals for the formyl proton, the alpha-proton, the beta-proton, and the diastereotopic gamma-protons of the isopropyl group. The chemical shifts and coupling constants of these protons are sensitive to the local electronic environment and the torsional angles of the molecule. hmdb.caresearchgate.net The presence of rotamers due to restricted rotation around the amide bond can lead to the appearance of multiple sets of signals in the NMR spectrum. chemrxiv.orgrsc.org

13C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. hmdb.ca The chemical shifts of the carbonyl carbon, alpha-carbon, beta-carbon, and the gamma-carbons are distinct and are influenced by the molecule's conformation. chemicalbook.comnih.gov Studies have shown a significant correlation between the 13C chemical shifts of the valine side chain (Cγ1 and Cγ2) and the side-chain dihedral angle (χ1), which allows for the analysis of side-chain conformation. nih.gov The difference in chemical shifts between the two gamma carbons (ΔCγ12) is a particularly useful parameter for determining the predominant rotameric state. nih.gov

Multi-dimensional NMR: Advanced techniques like 2D-HSQC, 2D-HMQC, and 3D-HNCA are used to establish correlations between different nuclei (e.g., 1H-13C, 1H-15N), which is crucial for unambiguous signal assignment and for deriving detailed conformational information. nih.govbmrb.io These methods have been instrumental in theoretical studies that correlate NMR chemical shifts with the backbone (φ, ψ) and side-chain (χ) torsion angles of valine residues in peptides and proteins, using N-formyl-L-valine amide as a model system. nih.govbmrb.ioacs.org

Table 2: Representative 13C NMR Chemical Shift Data for N-Formyl-DL-valine

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (carboxyl) | 173.3 |

| C=O (formyl) | 161.8 |

| Cα | 56.2 |

| Cβ | 30.5 |

| Cγ1 | 19.8 |

| Cγ2 | 18.3 |

Note: Data corresponds to one of the observed rotamers in DMSO. rsc.org Chemical shifts can vary with solvent and other experimental conditions.

X-ray Crystallography Studies of N-Formyl-L-Valine Derivatives

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. While the crystal structure of N-formyl-L-valine itself is available (CCDC Number: 660369), studies on its derivatives, particularly dipeptides, offer significant insights into its conformational behavior within a peptide context. nih.gov

For instance, the crystal structure of N-formyl-L-methionyl-L-valine reveals detailed information about bond lengths, bond angles, and torsion angles. nih.govresearchgate.net In this structure, the valine residue adopts a specific conformation, and the peptide backbone is nearly planar. nih.gov Such studies also highlight the importance of intermolecular interactions, like hydrogen bonding, in stabilizing the crystal lattice. A common feature observed is a short intermolecular hydrogen bond between the carboxyl hydroxyl group and the N-acyl oxygen. nih.gov The analysis of N-ferrocenyl-N-formyl valine ester has also been confirmed by single crystal analysis, demonstrating the utility of this technique for complex derivatives. chemrxiv.org

Conformational Preferences and Rotameric States of the N-Formyl Amide Bond

Theoretical and experimental studies, including NMR spectroscopy, have been conducted to investigate the conformational preferences. chemrxiv.orgnih.gov Ab initio calculations on N-formyl-L-valine amide have explored the energy landscape associated with rotations around the backbone and side-chain torsion angles. nih.govbmrb.io These studies map out the relative stabilities of different conformers. The ratio of cis to trans isomers can be influenced by the solvent, temperature, and the nature of adjacent chemical groups. The presence of these distinct rotameric states is often confirmed by the doubling of specific signals in 1H and 13C NMR spectra. chemrxiv.orgrsc.org

The conformation of the valine side chain itself is typically described by the torsion angle χ1, which defines the rotation around the Cα-Cβ bond. The three staggered rotamers are denoted as g- (-60°), t (180°), and g+ (+60°). nih.gov The relative populations of these rotamers can be estimated from NMR data, particularly the difference in chemical shifts of the two Cγ carbons. nih.gov

Chiroptical Properties and Optical Purity Determination

As a chiral molecule, N-formyl-L-valine interacts with plane-polarized light, a property that is exploited by chiroptical techniques like polarimetry and circular dichroism (CD) spectroscopy. These methods are essential for confirming the stereochemical integrity and determining the optical purity of the compound.

Optical Rotation: The specific rotation ([α]) is a fundamental chiroptical property used to characterize chiral substances. For N-formyl-L-valine ethyl ester, a specific rotation of [α]D20 = -26.5° (c 1.05, EtOH) has been reported. mrs-j.org This measurement confirms the presence of a specific enantiomer and can be used to assess its enantiomeric excess.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is particularly sensitive to the secondary structure and conformation of molecules. In studies of polymers derived from an isocyanide monomer of L-valine, CD spectroscopy was used to probe the helical conformation of the polymer backbone. mrs-j.org The presence of a negative Cotton effect in the CD spectrum indicated a predominantly one-handed helical structure. mrs-j.org For smaller molecules like N-formyl-L-valine, CD spectroscopy can provide information about the conformational preferences of the chromophoric amide group in solution. The technique is also a powerful tool for confirming the absolute configuration of stereoisomers when combined with theoretical calculations.

Enantiomeric Purity: The determination of optical purity is critical in many applications. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers. google.com For example, polysaccharide-based chiral columns can be used to resolve the enantiomers of valine derivatives, allowing for the precise determination of enantiomeric purity. google.com

Enzymatic and Biocatalytic Roles of Formylated Valine Derivatives Non Human Contexts

N-Formyl Amino Acids as Substrates and Products in Non-Human Enzymatic Systems

N-formyl amino acids, including N-formyl-L-valine, serve as substrates for a variety of enzymes, primarily hydrolases, in non-human organisms. These enzymes play crucial roles in metabolic pathways and are of significant interest for their catalytic activities. Acylases, in particular, are a well-studied class of enzymes that demonstrate activity towards N-acylated amino acids.

Research has shown that various microbial and porcine enzymes can catalyze the hydrolysis of N-formyl and N-acetyl amino acids. A screening of 15 different commercially available lipases, acylases, proteases, and esterases revealed that porcine liver esterase and acylases from Aspergillus melleus and porcine kidney are active in the hydrolysis of N-formylalanine researchgate.net. While lipases from Rhizomucor miehei and Pseudomonas stutzeri were unexpectedly found to hydrolyze N-acetylalanine, their activity on N-formyl derivatives is less characterized researchgate.net. The substrate specificity of these enzymes is influenced by the nature of both the acyl group and the amino acid side chain. For instance, aminoacylases often show a preference for acyl derivatives of hydrophobic amino acids researchgate.net.

The enzymatic deprotection of N-formyl amino acids is a key reaction. Formate dehydrogenase (FDH) from Candida boidinii, for example, has been shown to selectively cleave formic acid esters, a reaction that shares mechanistic parallels with the hydrolysis of N-formyl groups researchgate.net. This enzymatic activity is crucial for various metabolic processes and has been harnessed for biotechnological applications.

Table 1: Examples of Enzymes Acting on N-Formyl Amino Acids

| Enzyme Class | Specific Enzyme Example | Source Organism | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Hydrolase | Acylase I | Porcine Kidney | N-Formylalanine | Formate + Alanine |

| Hydrolase | Esterase | Porcine Liver | N-Formylalanine | Formate + Alanine |

| Hydrolase | Acylase | Aspergillus melleus | N-Formylalanine | Formate + Alanine |

| Oxidoreductase | Formate Dehydrogenase | Candida boidinii | Alkyl formates | Corresponding alcohol + CO2 |

Role in Bacterial Protein Biosynthesis Initiation and Deformylation Mechanisms

In bacteria, the initiation of protein synthesis is a highly conserved process that begins with a unique amino acid, N-formylmethionine (fMet). nih.govmicrobialcell.com This N-terminal formylation is a critical step that distinguishes bacterial protein synthesis from that in the cytosol of eukaryotes. The formyl group is added to methionine after it has been attached to its specific transfer RNA (tRNAiMet) by the enzyme methionyl-tRNA formyltransferase.

The N-formylated methionine is recognized by initiation factors and the ribosome, allowing for the correct assembly of the translation machinery at the start codon. Once the nascent polypeptide chain begins to elongate, the N-terminal formyl group is often removed. This deformylation is carried out by the enzyme peptide deformylase (PDF). nih.govnih.gov PDF is a metalloenzyme that is essential for the viability of many bacterial species, making it a target for antibiotic development. nih.gov

Following deformylation, the N-terminal methionine may also be cleaved by methionine aminopeptidase (B13392206) (MAP). nih.gov Importantly, the action of MAP is dependent on the prior removal of the formyl group by PDF; MAP is inactive on N-formyl-methionyl peptides. nih.gov The retention of the formyl group has been shown to act as a degradation signal in some cases, suggesting a role in protein quality control. microbialcell.commicrobialcell.com While N-formyl-L-valine is not the initiating amino acid, the enzymatic machinery for deformylation is a key component of bacterial protein maturation that acts on N-formylated peptides.

Interactions with Non-Mammalian Formyl Peptide Receptors (Mechanistic Studies, Evolutionary Aspects)

N-formyl peptides, which are released from bacteria or damaged mitochondria, act as potent chemoattractants for phagocytic cells in mammals by binding to formyl peptide receptors (FPRs). nih.govwikipedia.orgresearchgate.netmdpi.com FPRs are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune response. nih.govwikipedia.org While extensively studied in mammals, orthologs and analogs of these receptors exist in non-mammalian species, highlighting their evolutionary significance in host defense.

The ligands for these receptors are not limited to N-formylmethionine-containing peptides; a wide variety of N-formylated peptides, including those with other amino acids like valine at various positions, can potentially interact with these receptors. The binding of an N-formyl peptide to an FPR initiates a signaling cascade that leads to chemotaxis, phagocytosis, and the production of reactive oxygen species to kill invading pathogens. mdpi.com

The study of non-mammalian FPRs provides insights into the evolution of innate immunity. The structural and functional characteristics of these receptors across different species can reveal conserved mechanisms of ligand recognition and signaling. The diversity of ligands recognized by FPRs is vast and includes not only N-formyl peptides but also non-formylated peptides and other molecules. researchgate.netmdpi.com

Biocatalytic Applications for Synthesis or Transformation of N-Formyl Amino Acid Derivatives

The enzymatic synthesis and transformation of N-formyl amino acid derivatives, including N-formyl-L-valine, represent a green and efficient alternative to traditional chemical methods. nih.govresearchgate.netnih.gov Biocatalysis using isolated enzymes or whole-cell systems offers high selectivity and mild reaction conditions.

Aminoacylases are a key group of enzymes used in the biocatalytic production of amino acids. While their primary industrial application has been in the resolution of racemic mixtures of N-acetyl amino acids, their potential for the synthesis of N-acyl amino acids is an area of active research. nih.gov The reverse reaction, the enzymatic acylation of amino acids, can be used to produce N-formyl derivatives.

Recent advancements in enzyme engineering and the discovery of novel enzymes with broader substrate specificities are expanding the scope of biocatalytic N-formylation. nih.govmdpi.com For example, mild and convenient N-formylation protocols have been developed using water-soluble peptide coupling additives, which can be applied to a wide range of molecules, including amino acids. nih.gov Furthermore, processes for the efficient production of aminated compounds using formic acid can involve the formation of N-formyl species as intermediates. springernature.com The use of enzymes in these processes can enhance selectivity and yield.

Table 2: Biocatalytic Reactions Involving N-Formyl Amino Acid Derivatives

| Reaction Type | Enzyme/Catalyst | Substrates | Product | Significance |

|---|---|---|---|---|

| Hydrolysis | Acylase | N-Formyl-L-valine | L-Valine + Formate | Enantioselective synthesis of L-amino acids. |

| Synthesis | Aminoacylase (in reverse) | L-Valine + Formyl donor | N-Formyl-L-valine | Green synthesis of protected amino acids for peptide synthesis. |

| N-Formylation | Chemical/Enzymatic | Amines, Formic Acid | N-Formyl compounds | Production of valuable chemical intermediates. google.com |

Advanced Analytical Methodologies for N Formyl L Valine Methyl Ester

Chromatographic Separation Techniques for Chiral and Structural Variants

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a chiral molecule like N-Formyl-L-valine, techniques that can distinguish between enantiomers are of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of N-acyl amino acids. The enantiomeric separation of N-Formyl-L-valine can be effectively achieved using HPLC systems equipped with Chiral Stationary Phases (CSPs). CSPs create a chiral environment that allows for differential interaction with the enantiomers of an analyte, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of amino acid derivatives. yakhak.org These phases can resolve a broad range of chiral compounds, including N-blocked amino acids. sigmaaldrich.com The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer. For N-blocked amino acids, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, have also proven successful for direct analysis without derivatization. sigmaaldrich.com

The choice of mobile phase is crucial for optimizing separation on a CSP. Typically, a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) is used in normal-phase chromatography. The precise ratio of these solvents, along with additives like acids or bases, can be adjusted to fine-tune the retention and resolution of the enantiomers. csfarmacie.cz

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase | Application Note |

|---|---|---|---|

| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Differential interactions (hydrogen bonding, steric effects) with the chiral polymer. | Hexane/Isopropanol mixtures, often with acidic or basic modifiers. | Effective for a wide range of N-acyl amino acid derivatives. yakhak.org |

| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Inclusion complexes and multiple chiral recognition sites. sigmaaldrich.com | Aqueous-organic mixtures, compatible with LC-MS. sigmaaldrich.com | Suitable for direct analysis of underivatized amino acids and their derivatives. sigmaaldrich.com |

| Ligand-Exchange | Formation of transient diastereomeric metal complexes. springernature.com | Aqueous buffers containing a metal salt (e.g., copper(II)). | One of the earliest techniques for chiral liquid chromatography. springernature.com |

| Urea (B33335) Derivatives of L-Valine | Chiral recognition based on urea linkage and dual asymmetric centers. | Not specified. | Shows excellent enantioselectivity for amino acid derivatives. researcher.life |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids and their N-formyl derivatives are generally non-volatile, a derivatization step is necessary to convert them into species suitable for GC analysis. nih.gov This process typically involves replacing active hydrogens on polar functional groups with nonpolar moieties, thereby increasing volatility.

Common derivatization strategies for amino acids include esterification of the carboxyl group followed by acylation of the amino group. For instance, reaction with an alcohol in acidic conditions forms the corresponding ester, and subsequent treatment with an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA) acylates the N-formylamino group. mdpi.com Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are also widely used to create more stable and less moisture-sensitive derivatives.

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The mass spectra of these derivatives exhibit characteristic fragmentation patterns that can be used for structural elucidation. nih.gov For chiral analysis, a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative, can be employed to separate the enantiomers of the derivatized N-Formyl-L-valine. nih.gov

| Derivatization Reagent | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|

| Acidified Alcohol (e.g., 2 M HCl in Methanol) + PFPA | Methyl ester, pentafluoropropionyl derivative | Commonly used for quantitative analysis of amino acids in biological samples. mdpi.com | mdpi.com |

| MTBSTFA | tert-butyldimethylsilyl (TBDMS) derivative | Forms derivatives that are more stable and less sensitive to moisture. | |

| Perfluorinated Alcohols and Anhydrides | N(O,S)-perfluoroacyl perfluoroalkyl esters | Single-step procedure suitable for quantitative enantiomer determination. nih.gov | nih.gov |

Advanced Mass Spectrometry Approaches for Quantification and Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of molecules. Advanced MS techniques offer high sensitivity and specificity for the analysis of N-Formyl-L-valine. chemrxiv.orgnih.govchemrxiv.org

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like N-formyl amino acids, allowing them to be transferred into the gas phase as ions with minimal fragmentation. nih.gov Tandem mass spectrometry (MS/MS) can then be used for detailed structural analysis. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides a fragmentation pattern that is characteristic of the molecule's structure. For N-protected amino acid derivatives, MS/MS can provide information on the amino acid sequence and the nature of the protecting group. nih.gov For instance, the collision-induced dissociation spectra of sodium adducts of N-Fmoc/Z-amino acid derived formamides often show a characteristic loss of formamide (B127407). nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the identity of N-Formyl-L-valine and for identifying unknown impurities. chemrxiv.org

Quantitative NMR Spectroscopy for Purity Assessment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. Quantitative NMR (qNMR) is a variation of this technique that provides highly accurate and precise quantitative information without the need for identical calibration standards. researchgate.net

In a qNMR experiment, the integral of a signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration. Since the signal intensity is directly proportional to the number of nuclei, the concentration of the analyte can be determined with high accuracy. researchgate.net

For N-Formyl-L-valine, ¹H qNMR can be used to determine its purity by integrating the signals corresponding to its unique protons (e.g., the formyl proton) and comparing them to the signal of an internal standard. chemicalbook.com This technique is particularly useful for assessing the purity of synthesized batches of the compound and for monitoring the progress of the N-formylation reaction of L-valine. By taking spectra at different time points during the reaction, the conversion of the starting material to the product can be quantified. Furthermore, NMR can be used to characterize the structure of the compound and any impurities present. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical method. nih.gov For N-Formyl-L-valine, derivatization can be employed to enhance its detectability in HPLC and GC. shimadzu.com

In HPLC, derivatization is often used to introduce a chromophore or a fluorophore into the molecule, which allows for detection using UV-Vis or fluorescence detectors, respectively. shimadzu.commdpi.comresearchgate.net This is particularly useful as many amino acid derivatives lack a strong native chromophore. rsc.orgrsc.org For example, reacting N-Formyl-L-valine with a reagent like 2,4'-dibromoacetophenone (B128361) can yield an ester with strong UV absorbance. mdpi.comresearchgate.net Similarly, reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are commonly used to create fluorescent derivatives of amino acids, significantly increasing detection sensitivity. jascoinc.com

In GC, as discussed previously, derivatization is essential to increase the volatility of N-Formyl-L-valine. This not only allows for analysis by GC but can also improve the chromatographic properties of the analyte, leading to better peak shapes and resolution.

The choice of derivatization strategy depends on the analytical technique being used and the specific goals of the analysis, such as enhancing sensitivity, improving chromatographic separation, or enabling a specific detection method. nih.govmdpi.com

Applications in Organic Synthesis and Materials Science

Utilization as Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

L-Valine and its derivatives are integral chiral building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The inherent chirality of L-valine provides a scaffold for the synthesis of more complex chiral molecules. While direct applications of N-formyl-3-methyl-L-valine as a chiral building block are not extensively documented, the principles of using protected amino acids like N-formyl-L-valine are well-established. The formyl protecting group on the nitrogen atom allows for the selective manipulation of the carboxylic acid functionality without affecting the stereocenter.

These chiral building blocks are crucial intermediates in the synthesis of pharmaceuticals and natural products, where specific stereochemistry is often essential for biological activity. For instance, derivatives of L-valine are used in the synthesis of antiviral and anticancer drugs. The precise stereochemistry of the valine moiety is transferred to the final product, ensuring its efficacy.

Table 1: Examples of Complex Molecules Synthesized Using Valine Derivatives as Chiral Building Blocks

| Target Molecule Class | Role of Valine Derivative | Significance |

| Antiviral Drugs | Provides a specific stereocenter crucial for binding to viral enzymes. | Ensures the therapeutic efficacy of the drug. |

| Anticancer Agents | Serves as a chiral template for the synthesis of complex natural product analogs. | Contributes to the specific biological activity and reduces off-target effects. |

| Peptide-based Therapeutics | Acts as a fundamental unit in the construction of bioactive peptides. | Dictates the three-dimensional structure and function of the peptide. |

Role as Chiral Organocatalysts in Asymmetric Reactions

In recent years, small organic molecules that can catalyze chemical reactions enantioselectively, known as organocatalysts, have gained significant attention. Amino acid derivatives, including those of L-valine, have proven to be effective chiral organocatalysts in a variety of asymmetric transformations. While specific studies on N-formyl-3-methyl-L-valine as an organocatalyst are limited, related N-acyl and N-alkyl valine derivatives have demonstrated considerable potential.

For example, N-methyl-L-valine derived compounds have been used as Lewis basic organocatalysts in the asymmetric reduction of ketimines with trichlorosilane, affording chiral amines with high enantioselectivity. The catalytic activity and the stereochemical outcome of the reaction are influenced by the structure of the valine derivative, including the nature of the N-substituent. These catalysts operate by forming a transient chiral complex with the reactants, thereby directing the approach of the reagents to favor the formation of one enantiomer over the other.

Incorporation into Peptidomimetics and Non-Biological Bioactive Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability. N-substituted amino acids, like N-formyl and N-methyl derivatives of L-valine, are frequently incorporated into peptidomimetic structures. The substitution on the nitrogen atom can significantly influence the conformational properties of the peptide backbone, often leading to increased resistance to proteolysis.

The incorporation of N-methyl-valine is a known strategy in the design of immunosuppressant drugs and other bioactive peptides. This modification can alter the hydrogen bonding network within the peptide and affect its three-dimensional structure, which in turn can modulate its biological activity. While the direct incorporation of N-formyl-3-methyl-L-valine is less commonly reported, the principles guiding the use of N-substituted amino acids in peptidomimetics are broadly applicable. These modified amino acids can be integrated into various non-biological scaffolds to create novel bioactive molecules with potential therapeutic applications.

Prebiotic Chemistry Relevance of Formylated Aminonitriles and Related Compounds

A significant area of research where N-formylated amino acid precursors have been studied is in the context of prebiotic chemistry, which seeks to understand the chemical origins of life. Recent studies have demonstrated that N-formylaminonitriles, including the nitrile precursor to N-formyl-valine, can be readily formed under plausible prebiotic conditions. Specifically, these compounds can be synthesized from aldehydes, cyanide, and formamide (B127407), even without the presence of ammonia. yffoodingredients.com

This finding is crucial because it suggests a potential prebiotic pathway to amino acid derivatives. The N-formyl group serves as a protecting group for the aminonitrile, preventing its reversion to the starting materials during subsequent hydration and hydrolysis steps that would lead to the corresponding amino acid. yffoodingredients.com This stability is a key factor in the accumulation of these essential building blocks of life on early Earth.

Table 2: Prebiotic Synthesis of N-Formylaminonitriles

| Reactants | Conditions | Product | Significance |

| Aldehydes, Cyanide, Formamide | Heating | N-Formylaminonitriles | Plausible prebiotic route to amino acid precursors. yffoodingredients.com |

| Valine nitrile, Formamide | Heating to 80°C | N-formyl-valine nitrile | Demonstrates the formylation of aminonitriles under prebiotic-like conditions. yffoodingredients.com |

The formation of N-formylated amino acids from these nitrile precursors could have been a critical step in the emergence of primitive peptides, as the formyl group can facilitate peptide bond formation.

Applications in Functional Materials and Conjugates (e.g., Ferrocene (B1249389) Conjugates)

The incorporation of chiral molecules like L-valine derivatives into functional materials can impart unique properties to the resulting materials. While specific applications of N-formyl-3-methyl-L-valine in this area are not well-documented, the conjugation of amino acids to electroactive molecules like ferrocene has been an active area of research. These ferrocene-amino acid conjugates have potential applications in biosensors, molecular recognition, and asymmetric catalysis.

The synthesis of such conjugates typically involves the formation of an amide bond between the carboxylic acid of ferrocene and the amino group of the amino acid. The chirality of the amino acid can influence the electrochemical and chiroptical properties of the ferrocene conjugate. Although direct examples with N-formyl-3-methyl-L-valine are scarce, the general principles suggest that its incorporation could lead to novel functional materials with specific recognition or catalytic capabilities.

Use in Polymer Chemistry and Optically Active Polymer Synthesis

The synthesis of optically active polymers is of great interest for applications in chiral separations, asymmetric catalysis, and chiroptical materials. Chiral monomers derived from natural sources, such as amino acids, are valuable starting materials for the preparation of such polymers. L-valine and its derivatives have been used to synthesize chiral polymers with ordered helical structures.

For instance, N-maleoyl-L-valine methyl ester has been polymerized to yield optically active polymers. The chirality of the valine unit induces a preferred helical screw sense in the polymer backbone. researchgate.net While direct polymerization of N-formyl-3-methyl-L-valine has not been extensively reported, its structure suggests it could be a potential monomer for the synthesis of chiral polymers. N-acryloyl amino acids have also been polymerized to create biologically active polyanions. nih.gov The properties of the resulting polymer, such as its secondary structure and biological activity, are directly influenced by the nature of the amino acid side chain.

Computational and Theoretical Investigations

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Conformations and Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and geometry of molecules from first principles, without the need for empirical parameters. These studies are fundamental to understanding the preferred three-dimensional arrangements (conformations) of N-formyl-L-valine and its electronic properties, which dictate its reactivity.

DFT calculations, often using functionals like B3LYP, are employed to perform geometry optimization, finding the lowest energy conformation of the molecule. rsc.org These calculations can map the potential energy surface, identifying stable conformers and the energy barriers between them. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined with high accuracy.

Furthermore, these methods provide critical insights into the molecule's electronic landscape. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excited and more reactive. rsc.org Other electronic properties, such as the molecular electrostatic potential (MEP), are mapped to visualize charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.

| Property | Description | Typical Calculated Value/Information |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides precise bond lengths (e.g., C-N, C=O) and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Calculated in electron volts (eV). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Calculated in electron volts (eV). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. rsc.org | ΔE = ELUMO - EHOMO |

| Dipole Moment | A measure of the overall polarity of the molecule. | Calculated in Debye. |

| Vibrational Frequencies | Calculated frequencies corresponding to infrared (IR) spectra, used to characterize functional groups. | Compared with experimental IR spectra to confirm structure. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of the conformational landscape and the influence of the surrounding environment (solvation effects).

MD simulations are used to explore the full range of conformations that N-formyl-L-valine can adopt in solution, typically water. nih.gov By simulating the molecule for nanoseconds or longer, researchers can observe transitions between different conformational states and determine their relative populations. This provides a map of the "conformational landscape," revealing the flexibility of the molecule and its preferred shapes in a dynamic context.

Solvation effects are critical, as the interaction with solvent molecules can significantly influence a molecule's conformation and properties. nih.gov MD simulations explicitly model the solvent molecules, allowing for the study of hydrogen bonding between N-formyl-L-valine and water, the structure of the solvation shell, and the energetic contributions of solvation. researchgate.netnih.gov The presence of a solvent can stabilize certain conformers over others, a phenomenon that is crucial for understanding its behavior in a realistic environment. nih.gov

| Parameter/Analysis | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation during the simulation. |

| Dihedral Angle Distribution | Tracks the rotation around specific bonds to map conformational changes. | Reveals the preferred rotameric states and the flexibility of the molecular backbone and side chain. |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from the solute. | Characterizes the structure of the solvation shells around the molecule. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the solute and solvent. | Quantifies the specific interactions with the solvent that influence solubility and conformation. |

| Free Energy of Solvation | The energy change associated with transferring the molecule from a vacuum to a solvent. | Predicts solubility and the thermodynamic stability of the solvated molecule. nih.gov |

Mechanistic Insights into Formylation and Transformation Reactions through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, such as the formylation of L-valine to produce N-formyl-L-valine, or its subsequent transformations. By mapping the reaction pathway, these models can identify transition states and intermediates, providing a detailed, step-by-step understanding of how the reaction occurs.

Using methods like DFT, researchers can calculate the potential energy surface for a proposed reaction mechanism. This involves computing the energies of the reactants, products, and any high-energy transition states or intermediates that connect them. The difference in energy between the reactants and the highest-energy transition state determines the activation energy, which is the primary factor controlling the reaction rate.

For the formylation of L-valine, computational models can compare different potential formylating agents and pathways to determine the most energetically favorable route. For instance, the model could simulate the reaction of L-valine with formic acid or other acylating agents, calculating the energy profile for each step, including nucleophilic attack by the amino group and subsequent proton transfers. This approach can clarify the role of catalysts and solvent molecules in facilitating the reaction. Similar methods can be applied to model other transformations the molecule might undergo. nih.gov

| Reaction Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (L-Valine + Formylating Agent) | The starting materials of the reaction. | 0.0 (Reference) |

| Transition State 1 (TS1) | The highest energy point on the path from reactants to the first intermediate. | +25.0 |

| Intermediate | A short-lived species formed during the reaction. | +5.0 |

| Transition State 2 (TS2) | The highest energy point on the path from the intermediate to the products. | +15.0 |

| Products (N-formyl-L-valine + Byproduct) | The final molecules formed in the reaction. | -10.0 |

In Silico Predictions of Ligand-Receptor Interactions (Abstract, Non-Human, Non-Clinical)

Molecular docking is a prominent in silico technique used to predict how a small molecule (a ligand), such as N-formyl-L-valine, might bind to the active site of a macromolecular target, typically a protein or enzyme. mdpi.comukhsa.gov.uk In an abstract, non-clinical context, these predictions can be used to explore potential interactions with non-human receptors, such as enzymes from bacteria, fungi, or plants, to understand fundamental biochemical recognition processes.

The docking process involves computationally placing the ligand into the binding site of a receptor in numerous possible orientations and conformations. mdpi.com A "scoring function" is then used to estimate the binding affinity for each pose, predicting the most stable binding mode. mdpi.com This analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. nih.gov These predictions can generate hypotheses about the function of uncharacterized enzymes or guide the design of molecular probes for basic research. For example, docking N-formyl-L-valine against a bacterial metabolic enzyme could suggest a potential role as a substrate or inhibitor in a non-human biological system.

| Interaction Parameter | Description | Example Finding |

|---|---|---|

| Binding Energy/Affinity | A score calculated to estimate the strength of the ligand-receptor interaction. | -7.5 kcal/mol (a lower, more negative score indicates stronger predicted binding). |

| Hydrogen Bonds | Key directional interactions between the ligand and receptor. | The carbonyl oxygen of the formyl group acts as a hydrogen bond acceptor with a backbone NH of a receptor residue. |

| Hydrophobic Interactions | Nonpolar interactions between the ligand's isopropyl group and hydrophobic residues in the binding pocket. | The valine side chain fits into a pocket lined with nonpolar amino acids. |

| Electrostatic Interactions | Interactions between charged or polar groups. | The carboxylate group of the ligand forms a salt bridge with a positively charged residue in the receptor. |

| Predicted Inhibition Constant (Ki) | An estimated value of the concentration required to inhibit the receptor's function, derived from the binding energy. | Calculated in molar units (e.g., μM, nM). |

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to Non-Biological Contexts)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and a specific activity or property. nih.gov While traditionally used for biological activity, the same principles can be applied in a non-biological context through Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net A QSPR model could be developed to predict physicochemical properties of N-formyl-L-valine and related derivatives, such as solubility, chromatographic retention time, or reactivity in a specific chemical reaction. researchgate.net

The development of a QSPR model involves several steps. First, a set of molecules is selected, and their relevant property (e.g., solubility in ethanol) is measured experimentally. Next, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, or topology. acs.org Finally, statistical methods are used to build a mathematical equation that correlates the descriptors with the measured property. This validated model can then be used to predict the property for new, unsynthesized molecules.

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching and size based on graph theory. |

| Electronic | Partial Atomic Charges | Quantifies the charge distribution within the molecule. |

| Geometrical (3D) | Molecular Surface Area | The surface area of the molecule, influencing intermolecular interactions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. |

A hypothetical QSPR model for predicting a property like chromatographic retention time (RT) might take the form of a linear equation:

RT = c₀ + c₁(LogP) + c₂(Molecular Weight) + c₃(Polar Surface Area)*

Where the coefficients (c₀, c₁, etc.) are determined by the statistical analysis. Such models are valuable in analytical chemistry for predicting the behavior of compounds without requiring extensive experimental work. nih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for N-Formyl-L-Valine Methyl Ester

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research will undoubtedly focus on developing novel and sustainable routes to N-formyl-L-valine methyl ester, moving beyond traditional methods that may involve harsh reagents and generate significant waste.

Key areas of investigation will likely include:

Biocatalytic Approaches: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. Research into enzymes such as lipases and peptide deformylases for the N-formylation of L-valine methyl ester is a promising avenue. nih.govmdpi.com Lipases, for instance, can catalyze the formylation reaction under mild conditions, often with high yields and stereoselectivity. Similarly, peptide deformylases, which naturally remove formyl groups from nascent polypeptide chains in bacteria, could potentially be engineered to catalyze the reverse reaction, the formylation of amino acid esters.

Green Chemistry Methodologies: The principles of green chemistry will guide the development of new synthetic protocols. This includes the use of formic acid as a direct and atom-economical formylating agent under solvent-free (neat) conditions. amanote.com Another innovative approach involves the utilization of carbon dioxide (CO2) as a renewable C1 source for N-formylation, often in the presence of a suitable catalyst. rsc.org Electrochemical methods, where N-formylation is driven by an electric current, also present a sustainable and controllable synthetic strategy.

The table below summarizes potential sustainable synthetic routes for N-formyl-L-valine methyl ester.

| Synthetic Approach | Catalyst/Reagent | Key Advantages |

| Biocatalysis | Lipases, Peptide Deformylases | High selectivity, mild reaction conditions, environmentally friendly. |

| Green Chemistry | Formic Acid (neat) | Atom economy, solvent-free, reduced waste. |

| Green Chemistry | Carbon Dioxide (CO2) | Utilization of a renewable C1 source. |

| Electrochemistry | Electrochemical Cell | Controllable, avoids harsh chemical reagents. |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The chemical reactivity of N-formyl-L-valine methyl ester remains a fertile ground for exploration. Future research will aim to uncover novel chemical transformations and derivatizations, expanding its utility as a versatile building block in organic synthesis.

Potential areas of focus include:

Novel Cyclization Reactions: The unique structural features of N-formyl-L-valine methyl ester make it an attractive precursor for the synthesis of various heterocyclic compounds. Research into novel cyclization strategies could lead to the discovery of new classes of biologically active molecules.